N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

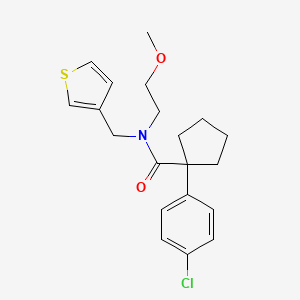

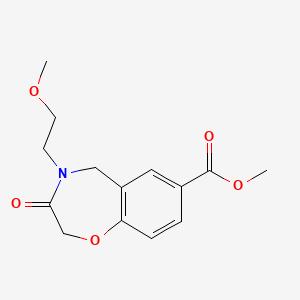

“N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” is a chemical compound. The “N-(2,2-dimethoxyethyl)” part suggests that it has a nitrogen atom bonded to a 2,2-dimethoxyethyl group. The “4-nitrobenzenesulfonamide” part suggests that it contains a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of a compound like “N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” would likely be complex, with the nitro, sulfonamide, and dimethoxyethyl groups contributing to its overall shape and properties .

Chemical Reactions Analysis

Again, while specific reactions involving “N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, nitro groups can be reduced to amines, and sulfonamides can participate in substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” would be influenced by its functional groups. For example, the nitro group is often associated with reactivity and explosiveness, while the sulfonamide group could contribute to its solubility in water .

Applications De Recherche Scientifique

- Organic Synthesis and Chemical Methodology Researchers have explored N-(2,2-Dimethoxyethyl)-4-nitrobenzenesulfonamide as a building block for organic synthesis. Specifically, it has been used to create novel cyclopropylamines, which are valuable in medicinal chemistry and agrochemicals. These compounds play a crucial role in drug development and pesticide design.

- Catalysis and Reaction Development The adaptability of N-(2,2-Dimethoxyethyl)-4-nitrobenzenesulfonamide extends to catalysis. Scientists have developed methodologies for synthesizing a wide array of substituted amines using this compound. These amines serve as essential intermediates in drug discovery and agrochemical research.

- Cyclopropanamine derivatives related to N-(2,2-Dimethoxyethyl)-4-nitrobenzenesulfonamide have been investigated for their potential therapeutic effects. These compounds inhibit LSD1, an enzyme involved in DNA packaging and gene expression regulation. Inhibition of LSD1 has shown promise in treating neurological disorders such as schizophrenia, Rett’s syndrome, and Alzheimer’s disease .

- N-(2,2-Dimethoxyethyl)-4-nitrobenzenesulfonamide serves as a precursor for synthesizing new derivatives. For instance, researchers have used it to create N-cyclopropyldecahydroacridine-1,8-dione derivatives via a one-pot reaction. These novel molecules hold potential for medicinal chemistry and drug discovery .

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Synthesis of Novel Derivatives with Biological Activity

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c1-17-10(18-2)7-11-19(15,16)9-5-3-8(4-6-9)12(13)14/h3-6,10-11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTYHDNJWPZNNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)

![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)